molecular formula C13H11FN2O3 B5908288 methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate

methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate

Cat. No. B5908288
M. Wt: 262.24 g/mol
InChI Key: JXXOEWTZPORECK-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a hydrazine derivative that has shown promising results in several studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate is not fully understood, but several studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the activity of several enzymes involved in the biosynthesis of nucleotides, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate has been reported to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of nucleotide biosynthesis, and herbicidal activity. However, further studies are needed to fully understand the biological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate in lab experiments is its potential as an anticancer agent. This compound has shown promising results in several studies and may be a potential candidate for the development of new cancer treatments. However, one of the main limitations of using this compound is its toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate. One of the main areas of research is the development of new anticancer agents based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment. Another area of research is the development of new herbicides based on this compound, which may have potential applications in agriculture. Finally, there is also potential for the use of this compound as a building block for the synthesis of new functional materials.

Synthesis Methods

The synthesis of Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate involves the reaction of 4-fluoroacetophenone and 2-furaldehyde with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate has potential applications in various fields, including medicinal chemistry, agriculture, and material sciences. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with several studies reporting its ability to induce apoptosis in cancer cells. In agriculture, Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate has been reported to have herbicidal properties, making it a potential candidate for the development of new herbicides. In material sciences, this compound has been used as a building block for the synthesis of various functional materials.

properties

IUPAC Name

methyl N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-18-13(17)16-15-8-11-6-7-12(19-11)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,16,17)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXOEWTZPORECK-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=CC=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C\C1=CC=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.